Methyl 4-benzoylbutyrate
Overview
Description
Synthesis Analysis
The synthesis of related methyl derivatives, such as those from pyrazolone or pyran structures, often involves specific reactions tailored to introduce or modify the benzoyl group. These processes typically employ methods like refluxing in ethanol or specific reagent interactions under controlled conditions. While there isn't a direct reference to the synthesis of Methyl 4-benzoylbutyrate, related compounds are synthesized through analogous routes involving key functional group manipulations and tautomeric shifts (Asegbeloyin et al., 2014).
Scientific Research Applications
Cancer Treatment : A study investigated the effects of butyrate and its analogues, including 4-benzoylbutyrate, on colorectal cancer cells. It was found that 4-benzoylbutyrate has antitumorigenic effects and can inhibit histone deacetylase (HDAC) activity, although it does not enhance histone H4 acetylation like butyrate. Proteomic analysis identified proteins altered by 4-benzoylbutyrate, suggesting its potential role in apoptosis and antiproliferative effects on cancer cells (Fung et al., 2012).
Chemical Synthesis : The compound has been used in the synthesis of Schiff base ligands and their copper complexes. These complexes have been investigated for their ability to bind to DNA, with potential applications in the development of new drugs (Jadeja et al., 2012).
Material Science : In the field of material science, alkyl 4-benzoylbutyrate p-tosylhydrazones, a derivative of 4-benzoylbutyrate, have been synthesized and used in the preparation of methanofullerenes for polymer–fullerene bulk heterojunction solar cells. These findings contribute to the development of more efficient solar cells (Yang et al., 2007).
Antioxidant Activity : Research has also explored the antioxidant activity of various compounds, including those related to 4-benzoylbutyrate. These studies extend knowledge about the biological activities and potential therapeutic roles of these compounds (Ćavar et al., 2012).
Safety And Hazards
properties
IUPAC Name |
methyl 5-oxo-5-phenylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-12(14)9-5-8-11(13)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIWFUFDJOESIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164468 | |
Record name | Methyl 4-benzoylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-benzoylbutyrate | |
CAS RN |
1501-04-8 | |
Record name | Methyl 4-benzoylbutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001501048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-benzoylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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